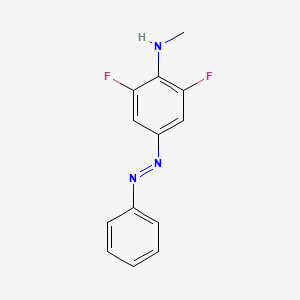
2,6-difluoro-N-methyl-4-phenyldiazenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-N-methyl-4-phenyldiazenylaniline is an organic compound characterized by the presence of two fluorine atoms, a methyl group, and a phenyldiazenyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-methyl-4-phenyldiazenylaniline typically involves the diazotization of 2,6-difluoroaniline followed by coupling with N-methylaniline. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, followed by the addition of N-methylaniline in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-N-methyl-4-phenyldiazenylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2,6-Difluoro-N-methyl-4-phenyldiazenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe or dye.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-N-methyl-4-phenyldiazenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. For example, its photoactive properties can be harnessed to control molecular switches in response to light .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoroaniline: Lacks the phenyldiazenyl and N-methyl groups.
N-Methylaniline: Lacks the difluoro and phenyldiazenyl groups.
4-Phenyldiazenylaniline: Lacks the difluoro and N-methyl groups.
Uniqueness
2,6-Difluoro-N-methyl-4-phenyldiazenylaniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and the phenyldiazenyl group enhances its potential for use in photoactive materials and as a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
3743-99-5 |
|---|---|
Fórmula molecular |
C13H11F2N3 |
Peso molecular |
247.24 g/mol |
Nombre IUPAC |
2,6-difluoro-N-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C13H11F2N3/c1-16-13-11(14)7-10(8-12(13)15)18-17-9-5-3-2-4-6-9/h2-8,16H,1H3 |
Clave InChI |
VZGZLQJLFUOMCL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1F)N=NC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166272.png)

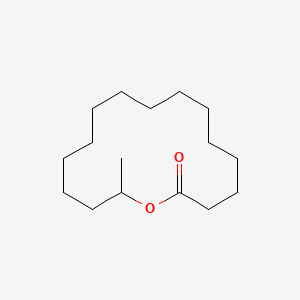
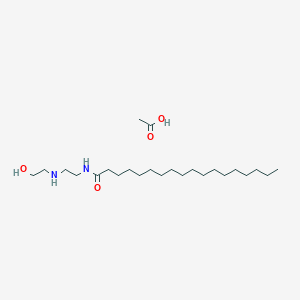
![3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14166285.png)
![1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B14166291.png)

![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)
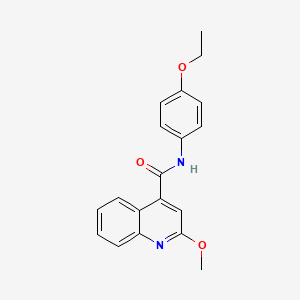
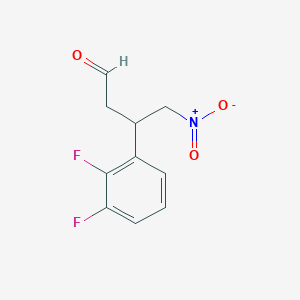
![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
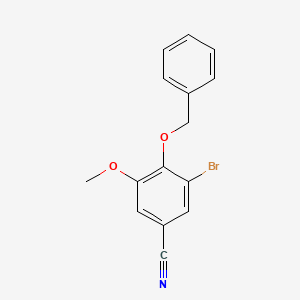
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
